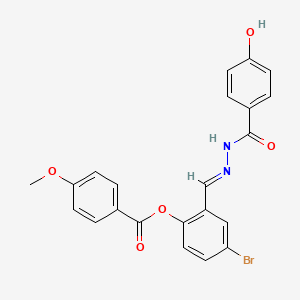![molecular formula C18H17Br2N5OS B12015313 N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618415-71-7](/img/structure/B12015313.png)
N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-ジブロモ-4-メチルフェニル)-2-{[4-エチル-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、そのユニークな化学構造と潜在的な用途により、さまざまな科学分野で関心を集めている複雑な有機化合物です。この化合物は、臭素化された芳香族環、トリアゾール環、およびスルファニルアセトアミド基を組み合わせており、研究や産業目的のために用途の広い分子となっています。
準備方法
合成経路と反応条件
N-(2,6-ジブロモ-4-メチルフェニル)-2-{[4-エチル-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの合成は、通常、4-メチルフェニル化合物の臭素化から始まる複数のステップを伴います。トリアゾール環の導入は、適切な前駆体を含む環化反応によって達成されます。最後のステップは、求核置換反応によるスルファニルアセトアミド基の形成です。
工業生産方法
この化合物の工業生産には、高収率と純度を確保するための最適化された反応条件が含まれる場合があります。連続フロー合成や触媒の使用などの技術により、生産プロセスの効率が向上します。さまざまな産業での用途には、合成のスケーラビリティが不可欠です。
化学反応の分析
反応の種類
N-(2,6-ジブロモ-4-メチルフェニル)-2-{[4-エチル-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、次のいくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応するスルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、臭素化された芳香族環を反応性の低い形態に変換できます。
置換: 芳香族環の臭素原子は、求核置換反応または求電子置換反応によって他の官能基で置換される可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤または求電子剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の変換に基づいて最適化されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、置換反応は芳香族環にさまざまな官能基を導入する可能性があります。
科学研究における用途
N-(2,6-ジブロモ-4-メチルフェニル)-2-{[4-エチル-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、科学研究において多様な用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物のユニークな構造により、生物学的分子と相互作用できるため、生化学研究や創薬に役立ちます。
産業: この化合物の特性により、新しいポリマーや先進材料の開発を含む材料科学での使用に適しています。
科学的研究の応用
N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s properties make it suitable for use in materials science, including the development of new polymers and advanced materials.
作用機序
N-(2,6-ジブロモ-4-メチルフェニル)-2-{[4-エチル-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を調節し、特定の生化学経路をトリガーできます。トリアゾール環と臭素化された芳香族環の存在は、その結合親和性と特異性を高めます。
類似の化合物との比較
類似の化合物
酢酸エチル: より単純な構造を持つ広く使用されている化学中間体。
tert-ブチルカルバメート:
ジンセノシドK: 構造フレームワークは異なりますが、生物学的研究において類似の用途を持つ天然物。
独自性
N-(2,6-ジブロモ-4-メチルフェニル)-2-{[4-エチル-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、その独特の官能基の組み合わせにより際立っており、異なる化学反応性と生物活性を与えています。その汎用性により、さまざまな科学的および産業的用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
tert-Butyl carbamate:
Ginsenoside Compound K: A natural product with a different structural framework but similar applications in biological research.
Uniqueness
N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
618415-71-7 |
|---|---|
分子式 |
C18H17Br2N5OS |
分子量 |
511.2 g/mol |
IUPAC名 |
N-(2,6-dibromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17Br2N5OS/c1-3-25-17(14-6-4-5-7-21-14)23-24-18(25)27-10-15(26)22-16-12(19)8-11(2)9-13(16)20/h4-9H,3,10H2,1-2H3,(H,22,26) |
InChIキー |
ZOYCWERJUQFGMG-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)C)Br)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl {[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate](/img/structure/B12015247.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide](/img/structure/B12015251.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12015256.png)
![5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12015259.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015265.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12015266.png)
![3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015282.png)


![((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12015301.png)
![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)
